molecular formula C23H22FN5O2S B2357459 2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894920-92-4

2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2357459
CAS No.: 894920-92-4
M. Wt: 451.52
InChI Key: ARAPDQBSVVMYHC-UHFFFAOYSA-N
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Description

The compound “2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound could potentially be part of a series of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure details for this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Applications

Compounds with similar structural frameworks, such as pyrazolo[1,5-a]pyrimidineacetamides and pyrazolo[3,4-d]pyrimidines, have been synthesized and investigated for various applications. These compounds are notable for their potential in developing new therapeutic agents due to their unique structural properties. The synthesis processes often involve multi-step reactions, including condensation, cyclization, and functional group transformations, demonstrating the versatility and adaptability of these chemical frameworks in medicinal chemistry research (Dollé et al., 2008).

Anticancer Activity

Derivatives of pyrazolo[4,3-d]pyrimidin, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide compounds, have been explored for their anticancer properties. These compounds have shown cytotoxic activity against a range of cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies (Al-Sanea et al., 2020).

Antioxidant and Anti-Inflammatory Properties

The coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These studies reveal significant antioxidant properties, which are crucial in combating oxidative stress-related diseases, including inflammation and cancer. The antioxidant activity is assessed through various in vitro assays, highlighting the therapeutic potential of these compounds (Chkirate et al., 2019).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as ligands for the translocator protein (18 kDa), which is recognized as a biomarker for neuroinflammatory processes. These studies are particularly relevant for developing diagnostic tools and therapeutic agents targeting neuroinflammatory conditions. Radiolabeled compounds, such as those synthesized for positron emission tomography (PET) imaging, offer valuable insights into the in vivo behavior of these compounds and their potential applications in neurology (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound could potentially involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It might also exhibit neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-3-28-13-19-21(27-28)22(31)29(12-16-10-8-15(2)9-11-16)23(26-19)32-14-20(30)25-18-7-5-4-6-17(18)24/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAPDQBSVVMYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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